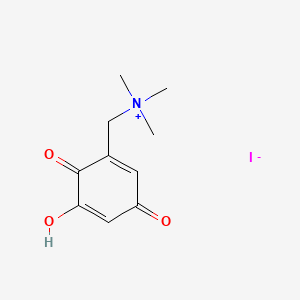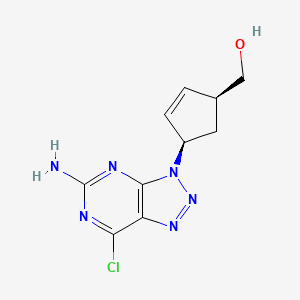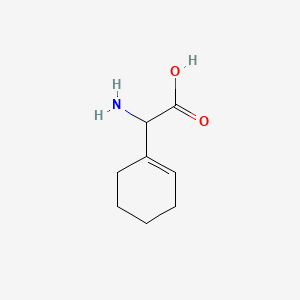
2-(Cyclohexen-1-yl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexen-1-yl)glycine: is an amino acid derivative characterized by the presence of a cyclohexenyl group attached to the glycine moiety. Its molecular formula is C8H13NO2 , and it has a molecular weight of 155.194 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Ammonolysis of Chloroacetic Acid: One common method involves the ammonolysis of chloroacetic acid. In this process, chloroacetic acid reacts with ammonia in the presence of a catalyst such as urotropine.
Strecker Synthesis: Another method is the Strecker synthesis, which involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide.
Industrial Production Methods: Industrial production methods for 2-(Cyclohexen-1-yl)glycine typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(Cyclohexen-1-yl)glycine can undergo oxidation reactions, often using reagents like hydrogen peroxide or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexen-1-yl)glycine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Cyclohexen-1-yl)glycine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to neurotransmitters and other biologically active compounds. The compound’s effects are mediated through its interaction with enzymes and receptors involved in amino acid metabolism and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Cyclohexenone: A related compound with a similar cyclohexenyl structure but lacking the glycine moiety.
Cyclohexanol: A reduction product of cyclohexenone, also related in structure.
Mycosporine-like Amino Acids: These compounds share a cyclohexenone or cyclohexenimine ring structure and are known for their UV-absorbing properties.
Uniqueness: 2-(Cyclohexen-1-yl)glycine is unique due to its combination of a cyclohexenyl group with a glycine moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
38147-79-4 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
2-amino-2-(cyclohexen-1-yl)acetic acid |
InChI |
InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h4,7H,1-3,5,9H2,(H,10,11) |
InChI-Schlüssel |
AVTKZPFBQWAWKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


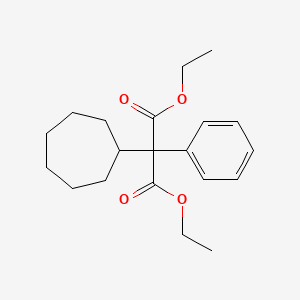
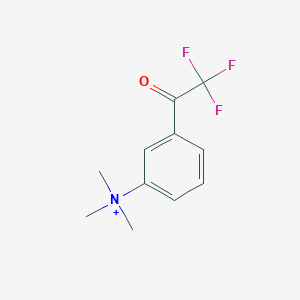
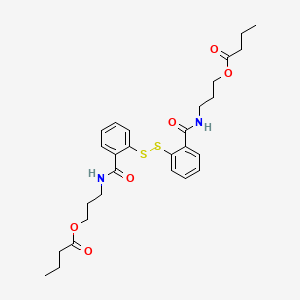
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)

![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)

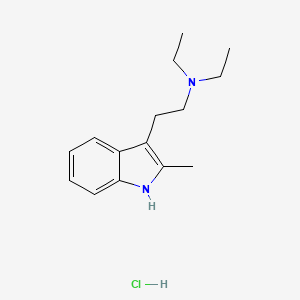
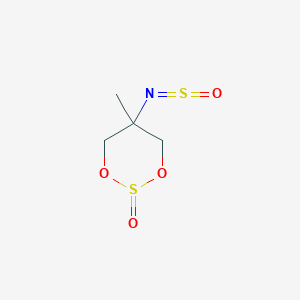
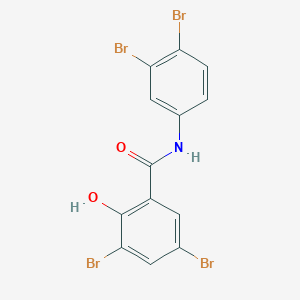
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)

